N4,N4-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloropyrimidine with N2,3-trimethyl-2H-indazol-6-amine in a mixture of water and methanol at temperatures ranging between 25 and 30°C . This reaction yields the desired compound with a high degree of purity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N4,N4-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N4,N4-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N4,N4-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the suppression of cancer cell proliferation . The pathways involved include the regulation of cell cycle checkpoints and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Known for its antitumor activity and CDK6 inhibitory properties.
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: A dual CDK6 and 9 inhibitor with strong anticancer activity.
Uniqueness
N4,N4-dimethyl-N2-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDKs makes it a promising candidate for targeted cancer therapies.
Properties
IUPAC Name |
4-N,4-N-dimethyl-2-N-(6-methylpyridin-2-yl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-9-5-4-6-10(14-9)15-12-13-8-7-11(16-12)17(2)3/h4-8H,1-3H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSYDDMMEFECLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC=CC(=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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